molecular formula C10H12Cl2N2O B1375306 5-Aminomethylquinolin-8-ol dihydrochloride CAS No. 103040-80-8

5-Aminomethylquinolin-8-ol dihydrochloride

Cat. No. B1375306
CAS RN: 103040-80-8
M. Wt: 247.12 g/mol
InChI Key: WRIYLQYVDGQJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminomethylquinolin-8-ol dihydrochloride is a synthetic organic compound that belongs to the family of quinoline derivatives . It is a heterocyclic ring system with one nitrogen atom and one oxygen atom . The IUPAC name for this compound is 5-(aminomethyl)-8-quinolinol dihydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C10H12Cl2N2O . The molecular weight is 247.12 g/mol . The InChI code for this compound is 1S/C10H10N2O.2ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;;/h1-5,13H,6,11H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Synthesis and Characterization

  • 5-Aminomethylquinolin-8-ol is synthesized as a base for generating dimers, trimers, and tetramer metalloquinolates. These derivatives show potential for applications in various fields due to their ability to chelate well with metal ions (Li & Xu, 2008).

Antimicrobial and Antifungal Activities

  • Compounds derived from 5-Aminomethylquinolin-8-ol, like AHQMBSH, demonstrate significant increases in antimicrobial and antifungal activities compared to parent compounds (Dixit et al., 2010).

Anti-corrosion Properties

  • Derivatives of 5-Aminomethylquinolin-8-ol, like AMHQ, ACAMHQ, and DMHQ, exhibit effective corrosion inhibition properties on carbon steel in acidic environments, with some derivatives reaching up to 97% efficiency (Faydy et al., 2017).
  • Other derivatives, such as BIMQ, MBMQ, CBMQ, and DCBMQ, also show promising anti-corrosive properties on carbon steel in phosphoric acid environments (Faydy et al., 2020).

Photophysical Properties

  • 5-Substituted 8-hydroxyquinoline derivatives, including those with 5-aminomethyl groups, are synthesized for their luminescent properties, particularly in applications like OLEDs (Mishra et al., 2004).

Corrosion Inhibition Analysis

  • Newly synthesized 5-N-((alkylamino)methyl)quinolin-8-ol analogs demonstrate effective corrosion inhibition on C40E steel in sulfuric acid, with performances linked to molecular structure and concentration (El Faydy et al., 2021).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The signal word is "Warning" . The MSDS for this compound can be found here.

properties

IUPAC Name

5-(aminomethyl)quinolin-8-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.2ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;;/h1-5,13H,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIYLQYVDGQJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Aminomethylquinolin-8-ol dihydrochloride
Reactant of Route 2
5-Aminomethylquinolin-8-ol dihydrochloride
Reactant of Route 3
Reactant of Route 3
5-Aminomethylquinolin-8-ol dihydrochloride
Reactant of Route 4
Reactant of Route 4
5-Aminomethylquinolin-8-ol dihydrochloride
Reactant of Route 5
Reactant of Route 5
5-Aminomethylquinolin-8-ol dihydrochloride
Reactant of Route 6
Reactant of Route 6
5-Aminomethylquinolin-8-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.